[1-(2-Phenylethyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Phenylethyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C14H21NO It is a piperidine derivative, characterized by a phenylethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the fourth carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine with phenylethyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Phenylethyl)piperidin-4-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group, forming [1-(2-Phenylethyl)piperidin-4-yl]carboxylic acid.
Reduction: The compound can be reduced further to form [1-(2-Phenylethyl)piperidin-4-yl]methane by removing the hydroxyl group.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: [1-(2-Phenylethyl)piperidin-4-yl]carboxylic acid.
Reduction: [1-(2-Phenylethyl)piperidin-4-yl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Phenylethyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2-Phenylethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to hydrophobic pockets, while the hydroxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
[1-(2-Phenylethyl)piperidin-4-yl]carboxylic acid: An oxidized derivative with different chemical properties.
[1-(2-Phenylethyl)piperidin-4-yl]methane: A reduced form with distinct reactivity.
[1-(2-Phenylethyl)piperidin-4-yl]amine: A substituted derivative with potential biological activity.
Uniqueness: [1-(2-Phenylethyl)piperidin-4-yl]methanol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
[1-(2-phenylethyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-7-10-15(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSHKIMVABZLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437536 |
Source
|
Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67686-02-6 |
Source
|
Record name | 4-Piperidinemethanol, 1-(2-phenylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67686-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.